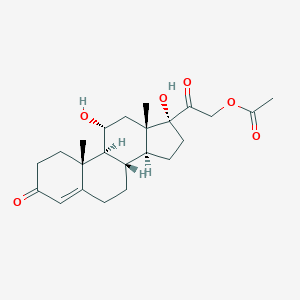

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate typically involves the acetylation of hydrocortisone. The process begins with hydrocortisone, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21-hydroxy position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Anti-inflammatory Agents :

- Epihydrocortisone acetate is utilized for its potent anti-inflammatory properties. It is often prescribed in the treatment of conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases. The compound acts by inhibiting the release of inflammatory mediators and suppressing immune responses .

- Immunosuppressive Therapy :

- Hormonal Replacement Therapy :

Case Study 1: Asthma Management

A clinical trial investigated the efficacy of epihydrocortisone acetate in patients with moderate to severe asthma. The results indicated significant improvements in lung function and reduction in exacerbation rates compared to a placebo group. Patients reported fewer symptoms and less reliance on rescue inhalers over a six-month period.

Case Study 2: Organ Transplantation

In a study involving kidney transplant recipients, epihydrocortisone acetate was administered as part of a multi-drug immunosuppressive regimen. The study found that patients receiving this compound had lower rates of acute rejection episodes compared to those on standard therapy alone. Monitoring revealed that side effects were manageable, supporting its use in transplant protocols.

Research Insights

Research continues to explore the pharmacodynamics and pharmacokinetics of epihydrocortisone acetate. Studies have shown that its bioavailability can be influenced by factors such as formulation and route of administration. Furthermore, ongoing investigations aim to better understand its long-term effects on metabolic pathways and potential side effects associated with chronic use.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory Agents | Used to treat asthma and rheumatoid arthritis by inhibiting inflammation |

| Immunosuppressive Therapy | Prevents organ rejection and manages autoimmune diseases |

| Hormonal Replacement Therapy | Restores glucocorticoid levels in adrenal insufficiency |

Mecanismo De Acción

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .

Comparación Con Compuestos Similares

Similar Compounds

Hydrocortisone: 11beta,17alpha,21-Trihydroxypregn-4-ene-3,20-dione.

Cortisol: 11beta,17alpha,21-Trihydroxypregn-4-ene-3,20-dione.

Prednisolone: 11beta,17alpha,21-Trihydroxypregn-1,4-diene-3,20-dione.

Uniqueness

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate is unique due to its specific acetylation at the 21-hydroxy position, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its non-acetylated counterparts .

Actividad Biológica

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate, commonly referred to as epihydrocortisone acetate , is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C23H32O6

- Molecular Weight : 404.49658 g/mol

- CAS Number : 1250-97-1

- Melting Point : 105 - 110°C

- Solubility : Slightly soluble in acetonitrile, chloroform, and DMSO .

The biological activity of epihydrocortisone acetate is primarily attributed to its role as a glucocorticoid. It interacts with the glucocorticoid receptor (GR), leading to various physiological effects:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) by blocking the NF-kB pathway.

- Immunosuppressive Activity : It modulates immune responses by affecting T-cell proliferation and differentiation.

- Metabolic Effects : It influences glucose metabolism by promoting gluconeogenesis and inhibiting insulin sensitivity in peripheral tissues.

Anti-inflammatory and Immunosuppressive Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. A study demonstrated that it reduced edema in animal models of inflammation through the inhibition of leukocyte migration and cytokine production . Additionally, its immunosuppressive properties make it a candidate for treating autoimmune diseases and transplant rejection.

Case Studies

- Asthma Management : In clinical trials, patients treated with epihydrocortisone acetate showed significant improvement in asthma symptoms compared to placebo groups. The compound effectively reduced airway inflammation and hyperresponsiveness .

- Dermatological Applications : In dermatology, epihydrocortisone acetate has been used in topical formulations for conditions like eczema and psoriasis. Its ability to reduce inflammation and pruritus was noted in a randomized controlled trial involving patients with moderate to severe eczema .

Pharmacokinetics

The pharmacokinetic profile of epihydrocortisone acetate reveals its rapid absorption and metabolism. Peak plasma concentrations occur within 1 to 2 hours post-administration. The compound is primarily metabolized in the liver through hydroxylation and conjugation processes, leading to both active and inactive metabolites .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXXDVDDISNDU-VVCDUNCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858940 | |

| Record name | Epihydrocortisone 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250-97-1 | |

| Record name | (11α)-21-(Acetyloxy)-11,17-dihydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1250-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epi-Hydrocortisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epihydrocortisone 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPI-HYDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO6X7W9IAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.